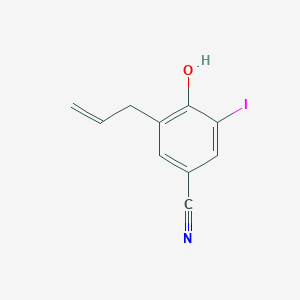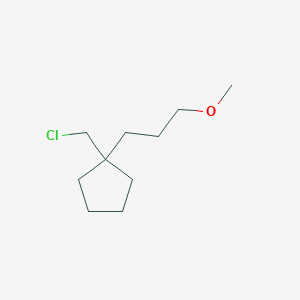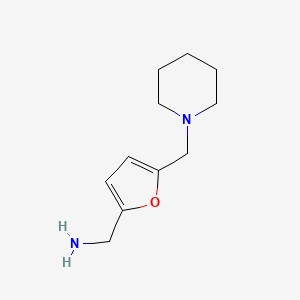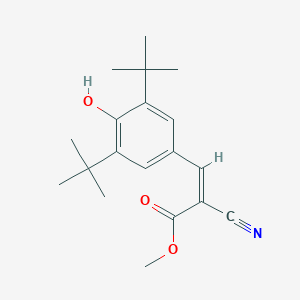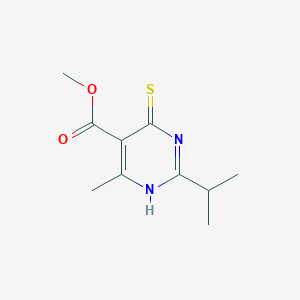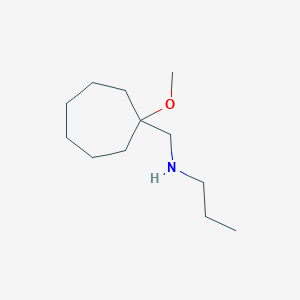![molecular formula C14H14BClO3 B13644629 {4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)
{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid is an organoboron compound with the molecular formula C14H14BClO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid typically involves the reaction of 4-[(3-chlorophenyl)methoxy]-3-methylphenylboronic acid with appropriate reagents under controlled conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The product is a biaryl or substituted alkene.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.
Reduction: The compound can undergo reduction reactions to form the corresponding boronate ester or borane derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).
Oxidation: Oxidizing agents like H2O2, sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols.
Reduction: Boronate esters or borane derivatives.
Wissenschaftliche Forschungsanwendungen
{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of {4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired product. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This process is highly efficient and allows for the formation of carbon-carbon bonds under mild conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
4-Methoxyphenylboronic Acid: Contains a methoxy group on the phenyl ring.
3-Chlorophenylboronic Acid: Contains a chlorine atom on the phenyl ring.
Uniqueness
{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid is unique due to the presence of both a methoxy group and a chlorine atom on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, offering unique properties compared to simpler boronic acids.
Eigenschaften
Molekularformel |
C14H14BClO3 |
|---|---|
Molekulargewicht |
276.52 g/mol |
IUPAC-Name |
[4-[(3-chlorophenyl)methoxy]-3-methylphenyl]boronic acid |
InChI |
InChI=1S/C14H14BClO3/c1-10-7-12(15(17)18)5-6-14(10)19-9-11-3-2-4-13(16)8-11/h2-8,17-18H,9H2,1H3 |
InChI-Schlüssel |
RCIACSLPHAPKNM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13644548.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride hydrate](/img/structure/B13644560.png)

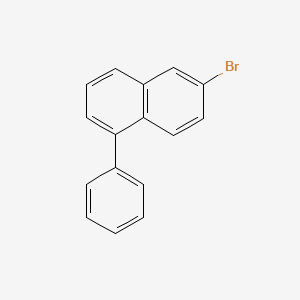
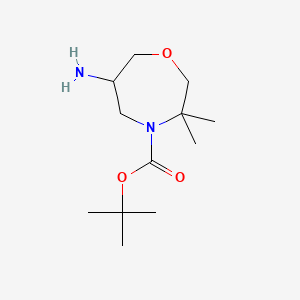
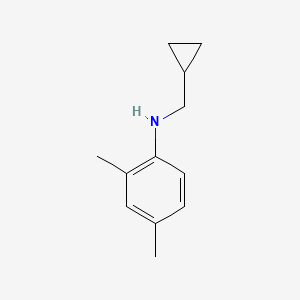
![(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride](/img/structure/B13644597.png)
